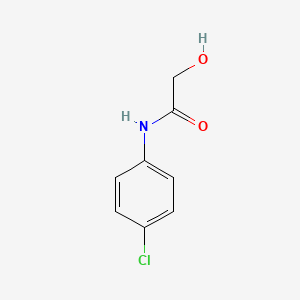

N-(4-Chlorophenyl)-2-hydroxyacetamide

Description

Contextualization within Hydroxyacetamide and Chlorophenyl-Containing Compounds

N-(4-Chlorophenyl)-2-hydroxyacetamide is structurally characterized by two key moieties: the hydroxyacetamide group and the 4-chlorophenyl group. The hydroxyacetamide functional group is a well-recognized pharmacophore in medicinal chemistry, known for its role in various biologically active molecules. Hydroxamic acid derivatives, a class that includes hydroxyacetamides, are notable for their ability to chelate metal ions, which is a critical mechanism for the inhibition of metalloenzymes. This property has led to the development of several drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy.

The chlorophenyl group, particularly the para-substituted variant found in this compound, is a common feature in many pharmaceuticals and agrochemicals. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The prevalence of chloro-containing compounds in drug discovery is well-documented, with applications in treating a wide range of diseases. ijcce.ac.ir The specific placement of the chlorine atom at the para position is a recurring motif in medicinal chemistry, often favored for its predictable influence on molecular properties and synthetic accessibility.

Significance and Research Trajectory in Academic Chemistry

While dedicated research solely on this compound is not extensively documented in publicly available literature, the significance of its constituent parts suggests its importance as a scaffold for chemical exploration. The research trajectory for related compounds, such as various substituted N-phenylacetamides and hydroxyacetamide derivatives, has been robust. researchgate.netnih.govnih.gov

Investigations into similar structures have explored their synthesis, structural characterization, and a wide array of potential applications. For instance, studies on N-(4-chlorophenyl)acetamide have provided insights into its metabolism and synthesis. researchgate.net Furthermore, extensive research has been conducted on the synthesis and biological evaluation of various N-phenylacetamide derivatives as potential anticancer, anticonvulsant, and antibacterial agents. nih.govnih.govnih.gov The academic interest in these classes of compounds underscores the potential of this compound as a building block for the development of novel molecules with tailored properties.

Overview of Core Research Areas and Methodological Approaches

The core research areas for compounds structurally related to this compound primarily revolve around their synthesis and the evaluation of their biological activities.

Synthesis: The synthesis of N-arylacetamides often involves the acylation of a corresponding aniline (B41778) with an acetylating agent. For instance, N-(4-chlorophenyl)acetamide can be synthesized through the reaction of 4-chloroaniline (B138754) with acetic anhydride (B1165640). nih.gov A common method for preparing hydroxyacetamide derivatives involves the reaction of an amine with a protected hydroxyacetyl chloride or a related activated derivative, followed by deprotection. The synthesis of related N-phenylacetamide derivatives has been achieved through various methods, including the reaction of anilines with substituted phenylacetic acids in the presence of coupling agents. nih.gov

Spectroscopic Characterization: A suite of spectroscopic techniques is routinely employed to characterize these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Evaluation: A significant portion of the research on related compounds focuses on their potential biological activities. This often involves in vitro assays to screen for activities such as:

Anticancer Activity: Testing against various cancer cell lines to determine cytotoxic effects. ijcce.ac.irnih.gov

Antimicrobial Activity: Evaluating the ability to inhibit the growth of bacteria and fungi.

Enzyme Inhibition: Assessing the potential to inhibit specific enzymes, a common approach for hydroxyacetamide-containing compounds.

These methodological approaches provide a comprehensive framework for the investigation of new compounds like this compound and for understanding their potential applications in various fields of chemical research.

Compound Properties

Below are tables detailing some of the key properties of this compound and a closely related compound, N-(4-chlorophenyl)acetamide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21919-09-5 |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| SMILES | O=C(NC1=CC=C(Cl)C=C1)CO |

Table 2: Experimental Properties of the Related Compound N-(4-chlorophenyl)acetamide

| Property | Value | Source |

| Melting Point | 178-179 °C | nih.gov |

| Boiling Point | 333 °C | nih.gov |

| Density | 1.385 g/cm³ at 22 °C | nih.gov |

| LogP | 2.12 | nih.gov |

| Solubility | Practically insoluble in cold water; readily soluble in alcohol and ether. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNZEQVGQKOBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21919-09-5 | |

| Record name | N-(4-chlorophenyl)-2-hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to N-(4-Chlorophenyl)-2-hydroxyacetamide

The synthesis of this compound can be achieved through several established pathways. Classical methods typically involve the formation of an amide bond between 4-chloroaniline (B138754) and a suitable C2-hydroxyacylating agent. A common and straightforward approach is a two-step process starting from the more reactive precursor, 2-chloro-N-(4-chlorophenyl)acetamide.

This two-step synthesis involves:

Chloroacetylation: Reaction of 4-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide. nih.govneliti.com

Hydrolysis: Subsequent substitution of the chlorine atom with a hydroxyl group, typically via hydrolysis, to yield the final product. google.com This nucleophilic substitution is a fundamental transformation in organic synthesis.

A more direct, though potentially less efficient, route is the direct amidation of 4-chloroaniline with glycolic acid or its derivatives. This method often requires activating agents or catalysts to proceed effectively. ijtsrd.comresearchgate.net

Amidation Reactions and Optimization Strategies

Amidation reactions are central to the synthesis of this compound. The core mechanism is a nucleophilic acyl substitution, where the nitrogen atom of 4-chloroaniline attacks the carbonyl carbon of an activated carboxylic acid derivative. vedantu.comijirset.com When using chloroacetyl chloride, the reaction is vigorous and typically performed in the presence of a base or in a medium that can neutralize the hydrogen chloride byproduct. ijirset.com

Optimization of these reactions involves manipulating several factors to maximize yield and purity. Key strategies include the choice of solvent, reaction temperature, and the use of catalysts or activating agents. For direct amidation with glycolic acid, catalysts are essential to enhance the electrophilicity of the carbonyl group. ijtsrd.com

Table 1: Selected Amidation Reaction Conditions for Analogous Anilines

| Amine | Acylating Agent | Catalyst/Conditions | Solvent | Yield | Reference |

| Aniline (B41778) | Acetic Anhydride (B1165640) / Glacial Acetic Acid | Zinc dust | None | High | ijirset.com |

| Aniline | Glacial Acetic Acid | Magnesium Sulphate | None | 92% | ijtsrd.com |

| 4-Aminophenol | Chloroacetyl Chloride | Sodium Acetate (B1210297) | Acetic Acid | 89% | nih.gov |

| Aniline Derivatives | Acetic Acid | Sulfated TiO2/SnO2 | None | 65-97% | researchgate.net |

| 4-Chloroaniline | 2-Benzylselenobenzoic Acid | BOP-Cl, Triethylamine | Dichloromethane | - | prepchem.com |

This table presents data for the synthesis of various acetanilide (B955) derivatives to illustrate common amidation strategies.

Precursor Synthesis and Derivatization Approaches

The primary precursors for synthesizing this compound are 4-chloroaniline and a suitable acetylating agent.

4-Chloroaniline: This precursor is not typically prepared by the direct chlorination of aniline, which can lead to multiple chlorinated products. wikipedia.org The industrial standard involves the nitration of chlorobenzene (B131634) to produce 4-nitrochlorobenzene, followed by its reduction to 4-chloroaniline. wikipedia.org Catalytic hydrogenation using catalysts like Raney nickel is a common reduction method. chemicalbook.com

2-Chloro-N-(4-chlorophenyl)acetamide: This key intermediate is readily synthesized by reacting 4-chloroaniline with chloroacetyl chloride, often in a solvent like acetic acid or tetrahydrofuran (B95107) at low temperatures. nih.govneliti.comtcichemicals.com The high reactivity of the chlorine atom in this molecule makes it an excellent substrate for subsequent nucleophilic substitution to introduce the desired hydroxyl group. researchgate.net

Another related precursor, N-(4-nitrophenyl)acetamide, can be synthesized by the nitration of acetanilide. nih.gov This compound serves as an intermediate in the production of other substances, including dyes and pharmaceuticals. nih.gov

Novel Synthetic Methodologies for Related N-(4-Chlorophenyl)acetamide Derivatives

Research into acetamide (B32628) derivatives has led to the development of novel synthetic routes that offer access to a diverse range of complex molecules. These methods often provide improved efficiency, selectivity, and access to structures not easily obtained through classical means. For example, a metal-free, one-pot, two-step protocol allows for the conversion of nitroarenes directly into N-aryl amides. researchgate.net Other research has focused on incorporating different heterocyclic moieties, such as thiazoles or pyrazoles, onto the N-phenylacetamide scaffold. nih.govijcce.ac.ir

Table 2: Examples of Novel Syntheses for Related N-(4-Chlorophenyl) Derivatives

| Starting Material(s) | Reagents/Conditions | Product Type | Reference |

| 4-Chloronitrobenzene | Trichlorosilane, Anhydride | N-(4-chlorophenyl)acetamide | researchgate.net |

| Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO, Ethanol | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | nih.gov |

| 2-Chloro-4'-nitroacetophenone, Thiourea | Ethanol, Reflux | 4-(4-Chlorophenyl)thiazole-2-amine derivative | ijcce.ac.ir |

| Phenylacetylene, Sulfur, Aniline | Base catalyst (DBU, DABCO) | N-Aryl Thioacetamide (B46855) | researchgate.net |

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetanilides and their derivatives to reduce environmental impact. ijirset.com Key advancements include:

Safer Reagents: Replacing hazardous and corrosive reagents like acetic anhydride and acetyl chloride with glacial acetic acid for acetylation. ijtsrd.comijirset.com

Benign Catalysts: Utilizing inexpensive and environmentally benign catalysts, such as magnesium sulfate (B86663), to drive reactions, thus avoiding stronger and more hazardous acids. ijtsrd.com

Alternative Energy Sources: Employing microwave irradiation and mechanochemistry (mortar-pestle method) to reduce reaction times from hours to minutes and minimize energy consumption and pollution. researchgate.net

Greener Solvents: Developing methods that use water as a solvent or are performed under solvent-free conditions, which significantly reduces waste. ijtsrd.comnih.gov

Catalytic Approaches in Derivatization

Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher efficiency and selectivity. For the derivatization of N-(4-chlorophenyl)acetamides and related compounds, several catalytic systems have been explored.

Lewis Acid Catalysis: Mild Lewis acids like magnesium sulfate have proven effective in catalyzing the acylation of anilines with carboxylic acids. ijtsrd.com

Heterogeneous Catalysis: Solid acid catalysts, such as sulfated titanium dioxide/tin dioxide (TiO2/SnO2) nanocomposites, have been developed for the direct amidation of anilines. researchgate.net These catalysts are advantageous due to their ease of separation and reusability. researchgate.net

Base Catalysis: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts in multicomponent reactions for constructing complex heterocyclic systems, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. nih.govresearchgate.net

Biocatalysis: Enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) have been used for the asymmetric synthesis of various N-arylated amino acids, showcasing the potential of biocatalysts for creating chiral building blocks with high enantiomeric excess. scispace.com

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is primarily centered on its functional groups: the amide, the hydroxyl group, and the aromatic ring. While specific transformation studies on this exact molecule are not extensively documented, its reactivity can be inferred from related compounds.

A significant transformation pathway is the metabolic oxidation of the parent compound, N-(4-chlorophenyl)acetamide. In rabbits, this compound is oxidized to form this compound (referred to as 4-chloroglycolanilide) and further to 4-chlorooxanilic acid. nih.gov This demonstrates the reactivity of the acetyl methyl group towards oxidation to a primary alcohol. nih.gov

The reactivity of the precursor, 2-chloro-N-(4-chlorophenyl)acetamide, is dominated by the labile chlorine atom. researchgate.net This chlorine is readily displaced by various nucleophiles (containing oxygen, nitrogen, or sulfur), making it a versatile intermediate for synthesizing a wide array of derivatives. researchgate.net For instance, it can be reacted with phenoxides to form N-aryl-2-phenoxyacetamides or with amines to generate N-aryl-2-aminoacetamides.

Furthermore, the aromatic ring can undergo electrophilic substitution, although the acetamido group is deactivating. The related compound N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide serves as an intermediate in the synthesis of 5-chloroisatin, a transformation that involves cyclization onto the aromatic ring.

Functional Group Interconversions of the Hydroxyacetamide Moiety

The hydroxyacetamide portion of the molecule, -NH-CO-CH₂OH, contains two primary reactive sites: the terminal primary hydroxyl group and the secondary amide linkage. These groups can be independently or sequentially modified through various organic reactions.

Reactions of the Hydroxyl Group: The primary alcohol in this compound is susceptible to oxidation, esterification, and conversion into a leaving group for subsequent nucleophilic substitution.

Oxidation: The hydroxyl group can be oxidized to yield different carbonyl compounds depending on the reagents used. In biological systems, for instance, the related compound 4-chloroacetanilide is metabolized in rabbits through oxidation of the acetyl methyl group to first form 4-chloroglycolanilide (this compound) and subsequently N-(4-chlorooxanilic) acid. nih.gov This indicates that the primary alcohol of the title compound can be oxidized to a carboxylic acid. nih.gov In synthetic chemistry, selective oxidation to an aldehyde could be achieved using reagents like 2-iodoxybenzoic acid (IBX), a method known for converting primary alcohols to aldehydes. nih.gov

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. nih.govmedcraveonline.com While direct Fischer esterification is possible, milder, more efficient methods are often employed. Catalytic amounts of N-halosuccinimides, such as N-bromosuccinimide (NBS), have been shown to effectively catalyze the direct esterification of alcohols. nih.govresearchgate.net Alternatively, the Mitsunobu reaction, utilizing reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), can convert alcohols into esters under mild conditions, a reaction that has been applied to α-hydroxy esters. semanticscholar.org

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. This activation allows for the introduction of a wide array of other functional groups, including azides or thiols. nih.gov The related N-aryl 2-chloroacetamides are known to react readily with various nitrogen, oxygen, and sulfur nucleophiles, highlighting the synthetic utility of replacing the hydroxyl group with a halogen. researchgate.net

Reactions of the Amide Group: The amide bond is relatively stable but can be cleaved under hydrolytic conditions (acidic or basic) to yield 4-chloroaniline and glycolic acid. This hydrolysis is a fundamental functional group interconversion. libretexts.org

Table 1: Potential Functional Group Interconversions of the Hydroxyacetamide Moiety

| Reaction Type | Reagent(s) / Conditions | Product Type | Reference(s) |

| Oxidation | Biological (in vivo) | N-(4-chlorophenyl)oxamic acid | nih.gov |

| Oxidation | 2-Iodoxybenzoic acid (IBX) | N-(4-Chlorophenyl)-2-oxoacetamide | nih.gov |

| Esterification | Carboxylic Acid, N-bromosuccinimide (NBS) | Ester derivative | nih.govresearchgate.net |

| Esterification | Carboxylic Acid, PPh₃, DEAD (Mitsunobu) | Ester derivative | semanticscholar.org |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 4-Chloroaniline + Glycolic acid | libretexts.org |

Reactions of the Chlorophenyl Group

The chlorophenyl ring in this compound can participate in reactions characteristic of substituted benzenes, primarily electrophilic aromatic substitution and palladium-catalyzed cross-coupling.

Electrophilic Aromatic Substitution (EAS): The acetamido group (-NHCOCH₃) is an activating substituent that directs incoming electrophiles to the ortho and para positions. ijarsct.co.inwikipedia.orgminia.edu.eg Since the para position is occupied by the chlorine atom, electrophilic substitution on this compound is expected to occur at the positions ortho to the acetamido group (C2 and C6). A classic example of this type of reaction is nitration. Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced onto the aromatic ring. ijarsct.co.inresearchgate.net The acetamido group is a stronger activator than the deactivating effect of the chlorine atom, thus facilitating the reaction. ulisboa.pt

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring can be replaced using modern cross-coupling methodologies. These reactions are exceptionally versatile for forming new carbon-carbon and carbon-nitrogen bonds. unistra.fracs.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This would transform the chlorophenyl group into a biphenyl (B1667301) derivative.

Buchwald-Hartwig Amination: This process forms a C-N bond by coupling the aryl chloride with an amine using a palladium catalyst. acs.org This reaction could be used to replace the chlorine with various primary or secondary amines.

Nucleophilic Aromatic Substitution (SNAr): Traditional SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer complex intermediate. nih.govlibretexts.org The acetamido group is electron-donating by resonance, and therefore does not activate the ring for classical SNAr. Thus, this compound is expected to be unreactive under standard SNAr conditions, making palladium-catalyzed methods the preferred route for substituting the chlorine atom. nih.gov

Table 2: Representative Reactions of the Chlorophenyl Group

| Reaction Type | Reagent(s) / Conditions | Product Type | Reference(s) |

| Nitration (EAS) | HNO₃, H₂SO₄ | N-(4-Chloro-2-nitrophenyl)-2-hydroxyacetamide | ijarsct.co.inresearchgate.netulisboa.pt |

| Suzuki Coupling | Ar'-B(OH)₂, Pd catalyst, Base | N-(4-Arylphenyl)-2-hydroxyacetamide | libretexts.orgyoutube.com |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | N-(4-(Dialkylamino)phenyl)-2-hydroxyacetamide | acs.org |

Regioselectivity and Stereoselectivity in Reactions

The outcomes of reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity, which determine the specific location and three-dimensional orientation of the chemical change.

Regioselectivity: This is most prominently observed during electrophilic aromatic substitution on the chlorophenyl ring. The acetamido group is a strong ortho, para-director due to its ability to donate its nitrogen lone pair electrons into the ring, stabilizing the cationic intermediate (sigma complex). researchgate.netwvu.edu Since the para position is blocked by chlorine, electrophilic attack is highly regioselective for the two equivalent ortho positions. libretexts.orgijarsct.co.in The directing effect of the acetamido group is dominant over the weaker deactivating and ortho, para-directing effect of the chlorine atom. ulisboa.pt Steric hindrance from the relatively bulky acetamido group can also influence reactivity, but in this case, the ortho positions are the only activated sites available for substitution. wvu.edu

Stereoselectivity: Stereoselectivity becomes relevant in reactions that create or modify a chiral center. The parent molecule, this compound, is achiral. However, stereoselective reactions can be performed on its derivatives or during its synthesis.

If the hydroxyl group were converted to a leaving group, a subsequent Sₙ2 reaction with a nucleophile would proceed with inversion of configuration at the C2 carbon, a stereospecific outcome. masterorganicchemistry.com The Mitsunobu reaction, for example, is known to proceed with clean inversion of stereochemistry at the alcohol carbon. semanticscholar.org

Reactions involving the addition of nucleophiles to the amide carbonyl could, in principle, generate a chiral center, and the use of chiral reagents or catalysts could favor the formation of one enantiomer over the other. Studies on related systems, such as the reaction of thioacetamide with N-arylmaleimides, have been shown to proceed stereoselectively. researchgate.netnih.gov While specific examples for the title compound are not detailed in the literature, these general principles of stereocontrol are fundamental to its potential chemical transformations. masterorganicchemistry.com

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Techniques for Research Purposes

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation and detailed conformational study of N-(4-Chlorophenyl)-2-hydroxyacetamide. This involves a suite of techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy stands as the cornerstone for elucidating the carbon-hydrogen framework and the connectivity within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is critical for identifying the key functional groups present in this compound. Specific absorption and scattering bands in the IR and Raman spectra would confirm the presence of the N-H, O-H, C=O (Amide I), and C-N bonds. The positions of these bands would also offer clues about intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pathways under ionization. The analysis would be expected to show the molecular ion peak and characteristic fragment ions corresponding to the loss of specific moieties, such as the chlorophenyl group or the hydroxymethyl group, which would further corroborate the proposed structure.

X-ray Crystallography and Crystal Engineering

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This section explores the insights gained from the application of this method to this compound.

Single Crystal X-ray Diffraction for Solid-State Structure

The primary method for elucidating the definitive solid-state structure of a crystalline compound is single crystal X-ray diffraction. While specific crystallographic data for this compound is not publicly available in the primary literature, the analysis of related structures provides a framework for understanding its potential molecular arrangement. For instance, the study of other N-aryl acetamides reveals common structural motifs and interactions that are likely to be present in the title compound.

In the solid state, intermolecular interactions are crucial in defining the crystal lattice. For this compound, these interactions are expected to be dominated by:

Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the amide N-H group as hydrogen bond donors, and the carbonyl (C=O) and hydroxyl oxygens as acceptors, allows for a network of hydrogen bonds. These can form intricate patterns, such as chains or sheets, which stabilize the crystal structure. For example, in related structures like N-(4-chlorophenyl)acetamide, N-H···O hydrogen bonds are a prominent feature, linking molecules into chains. chemspider.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in this compound has not been explicitly documented in the available scientific literature. However, given the flexibility of the molecule and the variety of possible hydrogen bonding and stacking interactions, the potential for polymorphism is significant. For example, different arrangements of hydrogen-bonded chains or different π-stacking modes could lead to different crystal packings and thus, different polymorphs. Studies on similar molecules, such as other derivatives of N-(4-chlorophenyl)amine, have revealed the existence of polymorphic forms distinguished by their interaction modes and packing arrangements. nih.gov

Co-crystallization Studies with Host Molecules (if applicable)

There are no available scientific reports on the co-crystallization of this compound with host molecules. Such studies would involve crystallizing the compound with another molecule (a co-former) to form a new crystalline solid with a unique structure and properties, held together by non-covalent interactions.

Conformational Analysis and Dynamics

The study of conformational analysis provides insight into the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Rotational Barriers and Conformational Isomerism

The rotation around the single bonds in this compound, particularly the C-N amide bond and the C-C bond connecting the phenyl ring to the nitrogen, is not entirely free. There are energy barriers to these rotations, leading to the possibility of different stable conformations (conformational isomers).

The rotation around the amide C-N bond is known to have a significant energy barrier due to the partial double bond character of this bond. This can lead to the existence of cis and trans isomers, although the trans conformation is generally more stable in N-substituted acetamides. The energy barrier to this rotation can be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, which measures the rate of interconversion between conformers. chemspider.com While specific studies on the rotational barriers of this compound are not found in the literature, research on related amides provides general insights into the magnitude of these barriers.

The rotation around the N-C(phenyl) bond determines the orientation of the chlorophenyl ring relative to the rest of the molecule. The barrier to this rotation is generally lower than that of the amide bond and is influenced by steric interactions between the ortho hydrogens of the phenyl ring and the substituents on the amide nitrogen.

of this compound

While a comprehensive analysis of the dynamic behavior of this compound would ideally include Dynamic Nuclear Magnetic Resonance (NMR) studies, a review of the available scientific literature indicates a lack of specific research focused on the dynamic NMR analysis of this particular compound.

Dynamic NMR is a powerful technique used to investigate the kinetics of processes that occur on the NMR timescale, such as conformational changes and restricted rotation around chemical bonds. oxinst.comnih.gov By studying changes in the NMR spectrum at various temperatures, researchers can determine the energy barriers associated with these dynamic processes. oxinst.comnih.gov For amides, this technique is particularly useful for quantifying the rotational barrier around the amide C-N bond, which possesses a degree of double bond character. scholaris.canih.govmdpi.com

In the absence of specific dynamic NMR data for this compound, a general understanding of the expected conformational behavior can be inferred from studies on structurally related molecules. For instance, research on various amides and formamides reveals that the energy barrier to rotation around the C-N bond is influenced by steric and electronic effects of the substituents. nih.govmdpi.comnih.gov It is plausible that this compound would exhibit restricted rotation around the amide bond, a common feature for this class of compounds. scholaris.ca However, without experimental data from dynamic NMR studies, the specific rotational energy barrier and the kinetics of its conformational exchange remain undetermined.

Future research employing variable temperature NMR spectroscopy on this compound would be necessary to provide detailed insights into its conformational dynamics. nih.govamanote.com Such studies would contribute valuable data to the broader understanding of structure-property relationships in substituted acetamides.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. xisdxjxsu.asia For N-chlorophenyl based acetamides, DFT has been employed to understand molecular behavior, energetic parameters, and vibrational frequencies. xisdxjxsu.asia

Electronic Structure Properties (e.g., HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. malayajournal.orgnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govnih.gov For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eumalayajournal.org Studies on various organic molecules show that the presence of aromatic rings and heteroatoms tends to decrease the HOMO-LUMO gap, which is attributed to π-electron delocalization. nih.gov Theoretical calculations for N-chlorophenyl based acetamides have been conducted to define HOMO & LUMO energies to understand charge delocalization within the molecule. xisdxjxsu.asia

Key electronic properties derived from HOMO and LUMO energies include Ionization Potential (I) and Electron Affinity (A), which can be approximated using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO. These values are crucial for predicting the molecule's behavior in electron transfer processes.

Table 1: Calculated Electronic Properties for a Structurally Related Chlorophenyl Compound Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) basis set.

| Property | Value (eV) | Reference |

| EHOMO | -5.2822 | acadpubl.eu, malayajournal.org |

| ELUMO | -1.2715 | acadpubl.eu, malayajournal.org |

| Energy Gap (ΔE) | 4.0106 | acadpubl.eu, malayajournal.org |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, where different colors represent varying charge densities. researchgate.net

Typically, red or yellow areas indicate negative electrostatic potential, highlighting regions rich in electrons that are susceptible to electrophilic attack. researchgate.net These are often found around electronegative atoms like oxygen or nitrogen. chemrxiv.orgresearchgate.net Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack, commonly found around hydrogen atoms. researchgate.netresearchgate.net

For N-chlorophenyl based acetamides, MEP analysis has been used to investigate global and local reactivity characteristics, identifying potential sites for interaction. xisdxjxsu.asia In similar structures, the negative potential is concentrated over carbonyl oxygen atoms, while positive potential is located over amino hydrogens, indicating these as primary sites for intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net This analysis provides a visual representation of how the molecule will be recognized by other interacting species. chemrxiv.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is based on the principle that the most significant contributions to the interaction energy between two reacting species come from these frontier orbitals. libretexts.orgwikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for predicting molecular structure, properties, and interactions.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This is often performed using methods like DFT. researchgate.net The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. xisdxjxsu.asia For a similar compound, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, extensive theoretical calculations were performed to investigate its structural properties. researchgate.net

Following optimization, vibrational analysis is typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. mdpi.comresearchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. mdpi.comresearchgate.net In studies of related N-chlorophenyl acetamides, vibrational frequency analysis has been conducted, with the findings from FTIR spectra indicating that the peaks have precise vibrational assignments. xisdxjxsu.asia

Table 2: Selected Vibrational Mode Assignments for a Related Compound Data for 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Reference |

| C-H scissoring and torsion | 1306 | researchgate.net |

Molecular Docking Studies for Mechanistic Insights (e.g., enzyme active sites, receptors, in vitro binding)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.gov This technique provides crucial insights into the binding mode, affinity, and interactions at the molecular level. jppres.com While specific docking studies for N-(4-Chlorophenyl)-2-hydroxyacetamide were not found, research on structurally similar compounds illustrates the potential applications and targets for this molecular scaffold.

Derivatives of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been docked into the active sites of various enzymes to explore their antimicrobial and anticancer potential. nih.govresearchgate.net Similarly, a related triazole, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, was docked with the MMP-2 metalloproteinase receptor to understand its anticancer activity, revealing key hydrogen bond interactions. mdpi.comnih.gov Another study showed that N-(phenylcarbamothioyl)-4-chloro-benzamide exhibited a favorable docking score with the checkpoint kinase 1 receptor, suggesting a potential mechanism for its anticancer effects. jppres.com These studies demonstrate that the chlorophenyl acetamide (B32628) scaffold is a viable candidate for interacting with various biological receptors, and docking simulations are a key tool for elucidating these potential mechanisms.

Table 3: Molecular Docking Studies of Structurally Related Compounds

| Compound | Target Receptor | Purpose of Study | Reference |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 (Chk1) | Anticancer activity prediction | jppres.com |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | MMP-2 metalloproteinase | Anticancer mechanism investigation | mdpi.com, nih.gov |

| N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives | Various microbial and cancer targets | Antimicrobial and anticancer potential | nih.gov, researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the detailed examination of how a ligand, such as this compound, interacts with a biological target, typically a protein or nucleic acid. nih.gov The simulation provides a dynamic view of the binding process, revealing the conformational changes in both the ligand and the target, the stability of the resulting complex, and the key intermolecular interactions that govern binding affinity. chemmethod.commdpi.com

In a typical MD simulation study of this compound interacting with a hypothetical target protein, the process would begin with the three-dimensional structures of both the ligand and the protein. These are often obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The system is then placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. nih.govchemmethod.com

The simulation calculates the forces between atoms using a force field and integrates Newton's laws of motion to model their movements over a specific time, often on the scale of nanoseconds to microseconds. nih.govchemmethod.com Analysis of the simulation trajectory can provide critical information, including:

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and ligand. Fluctuations in the amino acid residues of the binding site can indicate their contribution to the binding process. mdpi.com

Hydrogen Bond Analysis: This analysis quantifies the formation and breakage of hydrogen bonds between the ligand and the target over the course of the simulation, highlighting crucial interactions for binding affinity. mdpi.com For this compound, the hydroxyl and amide groups are potential hydrogen bond donors and acceptors.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-target complex, providing a theoretical prediction of the binding affinity. mdpi.com

While specific MD simulation data for this compound is not publicly available, studies on structurally related compounds provide insights into the potential interactions. For instance, simulations on other chlorophenyl-containing compounds often reveal the importance of the chlorine atom in forming halogen bonds or hydrophobic interactions within the binding pocket, and the amide group's role in establishing a stable hydrogen bond network. sciepub.com

Table 1: Key Parameters Analyzed in a Typical MD Simulation

| Parameter | Description | Significance for this compound |

| RMSD | Measures the stability of the ligand in the binding site and the protein-ligand complex. | A low and stable RMSD would suggest a stable binding mode for the compound. |

| RMSF | Identifies flexible regions of the protein and ligand. | Highlights key residues in the target protein that interact with the ligand and the flexibility of the ligand's functional groups. |

| Hydrogen Bonds | Quantifies the hydrogen bonding interactions between the ligand and the target. | The hydroxyl and amide groups of the compound are expected to form key hydrogen bonds with the target. |

| Binding Free Energy | Estimates the strength of the ligand-target interaction. | Provides a theoretical prediction of the compound's potency as a ligand. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govyoutube.com These models are built on the principle that the structure of a molecule dictates its activity and properties. nih.gov

The development of a QSAR or QSPR model for a series of compounds including this compound would involve several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities or properties is compiled.

Molecular Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity or property (dependent variable). mdpi.com

Model Validation: The predictive power of the developed model is rigorously assessed using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a separate set of compounds (test set). mdpi.com

For this compound, a QSAR study could elucidate the structural features crucial for a specific biological activity. For example, a model might reveal that the presence of the chloro-substituent at the para-position of the phenyl ring is critical for activity, or that a specific range of hydrophobicity is optimal.

A QSPR study, on the other hand, could predict various physicochemical properties of this compound, such as its solubility, melting point, or chromatographic retention time, based on its molecular structure.

Table 2: Theoretical Application of QSAR/QSPR for this compound

| Study Type | Objective | Potential Descriptors for this compound | Expected Outcome |

| QSAR | To predict the biological activity (e.g., enzyme inhibition). | Electronic (Hammett constants for the chloro group), steric (molar refractivity), hydrophobic (logP), and topological indices. | An equation that quantitatively links structural features to biological activity, guiding the design of more potent analogs. |

| QSPR | To predict physicochemical properties (e.g., aqueous solubility). | Molecular weight, number of hydrogen bond donors/acceptors, polar surface area, and solvent accessible surface area. | A model that can accurately predict properties, reducing the need for extensive experimental measurements. |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for investigating the detailed step-by-step process of chemical reactions, known as the reaction mechanism. For a compound like this compound, computational approaches can be used to study its synthesis or its subsequent chemical transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for elucidating reaction mechanisms. DFT calculations can determine the geometries of reactants, products, and, most importantly, the transition states that connect them along a reaction pathway. The energy of each of these species can be calculated, allowing for the determination of activation energies and reaction enthalpies.

A computational study on the synthesis of this compound, for example, from the reaction of 4-chloroaniline (B138754) with 2-hydroxyacetyl chloride, would involve:

Locating Stationary Points: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

By mapping out the entire potential energy surface of the reaction, computational chemists can identify the most likely reaction pathway and gain a deep understanding of the factors that control the reaction's rate and selectivity. For instance, such a study could reveal the role of a catalyst or the effect of the solvent on the reaction mechanism. While specific computational studies on the reaction mechanism of this compound are not prevalent in the literature, the established methodologies are readily applicable.

Biochemical and Molecular Mechanistic Investigations

Enzyme Interaction and Inhibition Mechanism Studies (in vitro, mechanistic focus)

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. nih.govstackexchange.com This value is a critical parameter in pharmacological research for comparing the potency of different compounds.

There are no specific IC50 values reported for N-(4-Chlorophenyl)-2-hydroxyacetamide against any particular enzyme in the available literature. To determine such values, the compound would need to be tested in a range of concentrations against a purified enzyme, and its activity measured. For example, studies on related chloroacetamide-containing compounds have determined their IC50 values against enzymes like the SARS-CoV-2 main protease, revealing potent inhibition. nih.gov Similarly, various derivatives containing a chlorophenyl moiety have been evaluated for their inhibitory effects on different enzymes, with reported IC50 values. nih.govnih.govsemanticscholar.org

Table 1: In Vitro Enzyme Inhibition Data for this compound (Note: No specific data is available in the public domain for this compound. The table below is for illustrative purposes only.)

| Enzyme Target | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Understanding where and how a compound binds to an enzyme is fundamental to elucidating its mechanism of inhibition. This involves identifying whether the compound binds to the enzyme's active site (the region where the substrate normally binds) or to an allosteric site (a different site on the enzyme that can modulate its activity). nih.gov Techniques such as X-ray crystallography and computational molecular docking are instrumental in visualizing these interactions at an atomic level. nih.govresearchgate.netmdpi.com

For this compound, there are no published studies that characterize its binding site or mode of interaction with any enzyme. Such a study would involve co-crystallizing the compound with a target enzyme to determine its three-dimensional structure or using computer simulations to predict its binding pose. nih.gov For example, X-ray crystallography of a chloroacetamide inhibitor of the SARS-CoV-2 main protease revealed that it forms a covalent bond with a cysteine residue in the active site. nih.gov Molecular docking studies on other complex acetamide (B32628) derivatives have also been used to predict their binding within the active sites of various enzymes. nih.govmdpi.com

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. nih.govresearchgate.netresearchgate.net This knowledge is crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

While there are no specific SAR studies centered on this compound, research on related classes of compounds provides insights. For instance, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, modifications to the N-substituent were found to significantly impact their potency and selectivity as MMP inhibitors. nih.govresearchgate.net Similarly, the synthesis and evaluation of various phenoxyacetamide derivatives have been conducted to explore their potential as anticancer and anti-inflammatory agents. researchgate.net A systematic SAR study of this compound would involve modifying the chlorophenyl ring (e.g., changing the position or nature of the halogen) and the hydroxyacetamide moiety to assess the impact on a given enzymatic activity.

Receptor Binding and Signaling Pathway Modulation (molecular/cellular level)

Beyond enzymes, small molecules can exert their effects by binding to cellular receptors, such as G protein-coupled receptors (GPCRs), and modulating their activity. nih.govnih.gov This interaction can trigger or block downstream signaling pathways, leading to a cellular response. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.govresearchgate.net

There is no direct evidence in the scientific literature to suggest that this compound binds to any specific receptor. Database entries for more complex molecules containing a chlorophenyl acetamide fragment show interactions with GPCRs, but this does not directly implicate the parent compound. nus.edu.sgzhanggroup.org

The interaction between a ligand (such as a drug or a small molecule) and a receptor is a dynamic process characterized by the affinity of the ligand for the receptor, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). nih.gov These parameters reflect the strength of the binding interaction.

As no specific receptor target has been identified for this compound, there is no data available on its ligand-receptor interaction dynamics. Determining these would first require identifying a receptor to which it binds, followed by radioligand binding assays or other biophysical techniques to measure its binding affinity.

Table 2: Receptor Binding Affinity for this compound (Note: No specific data is available in the public domain for this compound. The table below is for illustrative purposes only.)

| Receptor | Binding Affinity (Ki, nM) | Assay Type | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Upon binding to a receptor, a ligand can modulate various downstream cellular signaling pathways. The analysis of these pathways, for example, by measuring changes in the levels of second messengers or the phosphorylation of key signaling proteins, is crucial for understanding the compound's cellular mechanism of action. nih.govnih.gov

Given the absence of an identified receptor target for this compound, no studies on its effects on downstream signaling pathways have been reported. Such an investigation would be contingent on first identifying a specific molecular target. If a target were known, techniques such as Western blotting, ELISA, or reporter gene assays could be employed to dissect the affected signaling cascades. nih.govnih.gov

No Published Research Found for "this compound"

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available published research on the biochemical and molecular mechanistic investigations of the chemical compound This compound . As a result, the requested article detailing its protein-ligand interaction dynamics, target identification, and other related aspects cannot be generated.

Extensive searches were conducted using various nomenclature for the compound, including "this compound" and "2-hydroxy-N-(4-chlorophenyl)acetamide," as well as searches for its potential CAS number and related keywords. These efforts did not yield any scientific articles, patents, or database entries that describe the synthesis, biological activity, or mechanism of action of this specific molecule.

The user's request specified a detailed article outline, including sections on:

Target Identification and Validation Strategies (chemical biology approaches)

Affinity Proteomics and Mass Spectrometry-Based Methods

Fulfilling this request would necessitate access to experimental data from studies that have investigated how this compound interacts with proteins, what its biological targets are, and whether it has been used to develop chemical probes. The absence of any such data in the public domain makes it impossible to provide a scientifically accurate and informative article on this compound.

While the search did identify literature on related but distinct molecules, such as other chlorophenyl derivatives and acetamides, this information is not applicable to the specific chemical structure of this compound.

Therefore, we must conclude that the scientific community has not published any research that would allow for the creation of the requested article.

Analytical Methodologies for Chemical Research and Discovery

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. nih.gov The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. silicycle.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and performing quantitative analysis of N-(4-Chlorophenyl)-2-hydroxyacetamide. Given the compound's polarity, attributed to the hydroxyl and amide functional groups, reversed-phase HPLC is the most suitable method. sielc.com In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase.

A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic acid to ensure sharp peak shapes. nih.gov Detection is commonly achieved using a UV detector, as the chlorophenyl ring in the molecule absorbs UV light.

The purity of a research sample is determined by integrating the area of all peaks in the chromatogram. The percentage purity is calculated from the ratio of the main peak area to the total area of all peaks. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area response against concentration. ajrms.com This allows for the precise determination of the compound's concentration in unknown research samples. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Hypothetical Retention Time | 4.5 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov this compound, with its polar hydroxyl and amide groups, has a relatively high boiling point and low volatility, making it unsuitable for direct GC analysis.

However, GC can be employed for the analysis of volatile derivatives of the compound. Through a chemical reaction known as derivatization, the polar functional groups are converted into less polar, more volatile ones. For instance, the hydroxyl group can be converted to a silyl (B83357) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the compound's volatility, allowing it to be analyzed by GC. chromatographyonline.com This approach is useful for detecting specific impurities that may be more amenable to gas-phase analysis or when alternative selectivity is needed.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. silicycle.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on an aluminum backing). silicycle.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their relative affinities for the polar stationary phase (silica) and the less polar mobile phase. silicycle.com The product, this compound, being more polar than the starting materials, will typically have a lower Retention Factor (Rf) value. The spots can be visualized under UV light. hplc.sk

Table 2: Hypothetical TLC Data for Monitoring Synthesis of this compound

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Visualization |

| Starting Material (e.g., 4-Chloroaniline) | 0.75 | UV (254 nm) |

| This compound | 0.40 | UV (254 nm) |

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separation and identification. nih.gov These are particularly valuable in research for analyzing complex mixtures and characterizing unknown substances. biomedres.us

LC-MS and GC-MS for Mixture Analysis and Impurity Profiling (for research, not quality control)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for impurity profiling in research. ijsdr.org They couple the separation power of chromatography with the mass-analyzing capability of mass spectrometry, which provides molecular weight and structural information. ijprajournal.com

LC-MS: For this compound, LC-MS is the preferred method for impurity analysis. ijpsonline.com After separation via HPLC as described previously, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. ijprajournal.com High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide highly accurate mass measurements, which helps in determining the elemental composition of unknown impurities. nih.govsci-hub.st

GC-MS: GC-MS is used to identify volatile impurities or byproducts in the synthesis of this compound or its derivatized form. nih.govsemanticscholar.org The separated components from the GC column enter the mass spectrometer, where they are typically fragmented by electron impact (EI) ionization. The resulting fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Adduct | Ionization Mode | Calculated m/z |

| [M+H]⁺ | ESI Positive | 186.0316 |

| [M+Na]⁺ | ESI Positive | 208.0135 |

| [M-H]⁻ | ESI Negative | 184.0171 |

Data derived from computational predictions. uni.lu

Chromatography-NMR for Structural Elucidation of Minor Components

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. mdpi.com When coupled with a chromatographic technique like LC, it allows for the structural determination of individual components within a mixture, even minor ones, without the need for prior isolation. wisdomlib.org This is particularly useful for definitively identifying a critical, co-eluting, or unknown impurity found during HPLC analysis.

Due to the inherent low sensitivity of NMR compared to MS, several approaches are used. sumitomo-chem.co.jpresearchgate.net In the "stop-flow" mode, the chromatographic flow is paused when the peak of interest enters the NMR flow cell, allowing for extended signal acquisition time to improve the signal-to-noise ratio. nih.gov Alternatively, in LC-SPE-NMR, the peak of interest is trapped on a solid-phase extraction (SPE) cartridge, concentrated, and then eluted with a deuterated solvent into the NMR spectrometer for analysis. nih.govnih.gov This provides high-quality 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra, enabling the complete structural elucidation of minor components and impurities. researchgate.net

Spectroscopic Quantification Methods in Research

Spectroscopic methods are fundamental in chemical analysis for both qualitative and quantitative assessment. Techniques like UV-Vis and fluorescence spectroscopy are particularly valuable for determining the concentration of a compound and studying its binding interactions.

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantitative analysis, a solution of the compound is prepared in a suitable solvent that does not absorb in the same wavelength region. The UV-Vis spectrum is recorded to identify the wavelength of maximum absorbance (λmax). This λmax is characteristic of the compound and provides the highest sensitivity for measurement. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the λmax. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve.

While specific experimental data for this compound is not widely published, data for the closely related compound, N-(4-Chlorophenyl)acetamide, shows a maximum absorption at 249 nm in 95% ethanol, with a molar absorptivity (expressed as log ε) of 4.25. nih.gov This information is critical for developing a quantitative UV-Vis method.

Table 1: UV-Vis Absorption Data for a Related Compound

| Compound Name | λmax (nm) | Molar Absorptivity (log ε) | Solvent |

| N-(4-Chlorophenyl)acetamide | 249 | 4.25 | 95% Ethanol |

| Data sourced from PubChem CID 10871 for N-(4-Chlorophenyl)acetamide, a structurally similar compound. nih.gov |

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between molecules, such as the binding of a small molecule ligand to a protein. nih.gov Many proteins contain intrinsic fluorophores, primarily the amino acid tryptophan, which fluoresce when excited with UV light. nih.gov When a ligand binds to a protein near a tryptophan residue, it can cause a change in the local environment of the fluorophore, leading to a quenching (decrease) or enhancement of the fluorescence intensity. nih.gov

This phenomenon, known as fluorescence quenching, can be used to determine the binding affinity and stoichiometry of the interaction. In a typical binding assay, the fluorescence of a protein solution (such as bovine serum albumin, BSA, or α1-acid glycoprotein, AAG) is measured as increasing amounts of the ligand, in this case, this compound, are added. nih.gov The changes in fluorescence intensity are then analyzed using models like the Stern-Volmer equation to calculate the binding constant (Kb), which indicates the strength of the interaction, and the number of binding sites (n) on the protein for the ligand. nih.gov

Although this is a standard method for characterizing drug-protein interactions, specific studies detailing the fluorescence binding properties of this compound were not identified in the reviewed literature. nih.govnih.gov

Table 2: Illustrative Data from a Fluorescence Binding Assay

| Parameter | Description | Typical Value |

| Binding Constant (Kb) | Measures the affinity between the ligand and protein. | 10⁴ - 10⁶ M⁻¹ |

| Number of Binding Sites (n) | Indicates how many ligand molecules bind to one protein molecule. | ~1 |

| Quenching Mechanism | Can be static (complex formation) or dynamic (collisional). | Static or Dynamic |

| This table represents conceptual data that would be obtained from a typical fluorescence spectroscopy binding experiment. |

Electrochemical Analysis Methods for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox (reduction-oxidation) behavior of a chemical compound. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. When the potential reaches a value sufficient to oxidize or reduce the analyte, a peak in the current is observed.

For a compound like this compound, the chlorophenyl group could be electroactive. An electrochemical study would reveal the potentials at which the compound undergoes oxidation and/or reduction. The shape and characteristics of the voltammetric peaks can provide information about the reversibility of the electron transfer process, the stability of the generated radical ions or other intermediates, and the kinetics of the reaction. nih.gov For instance, the oxidation of a related compound, 4-chloroaniline (B138754), has been shown to proceed via a one-electron transfer to form an unstable radical cation. nih.gov

Table 3: Typical Parameters from a Cyclic Voltammetry Study

| Parameter | Symbol | Description |

| Anodic Peak Potential | Epa | The potential at which the maximum oxidation current occurs. |

| Cathodic Peak Potential | Epc | The potential at which the maximum reduction current occurs. |

| Formal Redox Potential | E°' | The thermodynamic potential of the redox couple, often estimated as (Epa + Epc)/2. |

| Peak Current | ip | The magnitude of the current at the peak, related to analyte concentration and diffusion. |

| This table outlines the key parameters typically derived from a cyclic voltammetry experiment to characterize a compound's redox behavior. |

Method Development and Validation Approaches in Academic Context (e.g., Analytical Quality by Design principles)

The development of robust and reliable analytical methods is critical in chemical and pharmaceutical research. Modern method development often employs the principles of Analytical Quality by Design (AQbD), a systematic approach that emphasizes proactive understanding and control of method variables to ensure quality throughout the method's lifecycle. nih.gov This contrasts with traditional approaches, which often rely on one-factor-at-a-time experimentation.

The AQbD process for developing a quantitative method, such as a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, involves several key stages:

Define the Analytical Target Profile (ATP): This predefines the method's objectives, including what needs to be measured (the analyte), in what matrix, and the required performance criteria (e.g., accuracy, precision). nih.gov

Risk Assessment: Identify critical method parameters (CMPs) that could significantly impact the method's performance. For an HPLC method, these could include mobile phase composition, pH, column temperature, and flow rate. nih.gov

Method Optimization using Design of Experiments (DoE): Systematically study the effects of the CMPs and their interactions on the method's responses (e.g., peak resolution, tailing factor, retention time). This allows for the definition of a Method Operable Design Region (MODR), a multidimensional space of experimental conditions within which the method is known to perform reliably. jchr.org

Method Validation: The final, optimized method is validated according to established guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for the intended purpose. Validation confirms parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). jchr.org

Control Strategy and Lifecycle Management: Implement a control strategy to ensure the method remains in a state of control during routine use.

While the AQbD framework provides a robust pathway for developing high-quality analytical methods, no specific studies applying this approach to this compound have been identified in the literature.

Table 4: Key Stages and Validation Parameters in an AQbD Approach for an HPLC Method

| AQbD Stage/Validation Parameter | Description | Typical Acceptance Criteria |

| Analytical Target Profile (ATP) | Predefined goals for the analytical method. | To accurately quantify this compound in a specific matrix. |

| Risk Assessment | Identification of variables affecting method performance. | High-risk factors (e.g., mobile phase % organic, pH) are carried into DoE. |

| Method Operable Design Region (MODR) | Characterized space of parameters ensuring quality. | Defines ranges for flow rate, temperature, etc., that meet performance criteria. |

| Specificity | Ability to assess the analyte unequivocally. | Peak is pure and well-resolved from interferences (Resolution > 2). |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness of test results to the true value. | Recovery of 98.0% to 102.0%. |

| Precision (RSD) | Agreement among a series of measurements. | Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0%. |

| Limit of Quantitation (LOQ) | Lowest amount quantifiable with suitable precision/accuracy. | Signal-to-Noise ratio ≥ 10. |

| Robustness | Capacity to remain unaffected by small, deliberate variations. | Method performance remains acceptable under varied conditions (e.g., ±10% flow rate). |

| This table outlines the systematic AQbD framework and standard validation criteria for developing a reliable analytical method. |

Table 5: Compound Names Mentioned in the Article

| Common Name/Identifier | Full Chemical Name |

| This compound | This compound |

| 4'-Chloroacetanilide | N-(4-Chlorophenyl)acetamide |

| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| 4-chloroaniline | 4-chloroaniline |

| Bovine Serum Albumin | Bovine Serum Albumin |

| α1-acid glycoprotein | Alpha-1-acid glycoprotein |

Applications in Chemical Biology, Material Science, and Supramolecular Chemistry Research Focus

N-(4-Chlorophenyl)-2-hydroxyacetamide as a Chemical Probe

While direct studies on this compound as a chemical probe are limited, the broader class of N-phenylacetamide derivatives has shown significant potential in this area. Chemical probes are essential tools for dissecting complex biological systems, and the design of such molecules often relies on a central scaffold that can be systematically modified.